molecular formula C8H12O2 B056840 2-Acetylcyclohexanone CAS No. 125117-37-5

2-Acetylcyclohexanone

Cat. No. B056840
Key on ui cas rn: 125117-37-5
M. Wt: 140.18 g/mol
InChI Key: OEKATORRSPXJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524755B2

Procedure details

4-Bromo-2-fluorobenzamide (0.5 g, 2.29 mmol), 2 aminoisobutyric acid (0.354 g, 3.54 mmol), CuI (87 mg, 0.458 mmol), and K2CO3 (0.790 g, 5.72 mmol) were mixed in DMF (5 mL). H2O (0.5 mL) and TEA (11 mg, 0.1 mmol) were added followed by 2-acetyl cyclohexanone (60 mg, 0.428 mmol).The reaction mixture was heated to 95-100° C. for 48 h. The reaction mixture was diluted with H2O (20 mL) and the aqueous layer was washed with ethyl acetate (20 mL). The aqueous layer was acidified with 1M citric acid to pH 4 and the product was extracted with ethyl acetate (20 mL×3). The combined organic layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to obtain the product. 1H NMR (DMSO, Freebase): δ (ppm) 7.55-7.45 (t, 1H), 7.20 (bs, 1H), 7.05 (bs, 1H), 6.80 (bs, 1H), 6.35-6.30 (d, 1H), 6.18-6.10 (d, 1H), 1.42 (s, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.354 g
Type
reactant
Reaction Step One
Name
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
87 mg
Type
catalyst
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
11 mg
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[C:4]([F:11])[CH:3]=1.[NH2:12][C:13]([CH3:18])([CH3:17])[C:14]([OH:16])=[O:15].C([O-])([O-])=O.[K+].[K+].C(C1CCCCC1=O)(=O)C>CN(C=O)C.O.[Cu]I>[C:6]([C:5]1[CH:9]=[CH:10][C:2]([NH:12][C:13]([CH3:18])([CH3:17])[C:14]([OH:16])=[O:15])=[CH:3][C:4]=1[F:11])(=[O:7])[NH2:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)N)C=C1)F
Name
Quantity
0.354 g
Type
reactant
Smiles
NC(C(=O)O)(C)C
Name
Quantity
0.79 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
CuI
Quantity
87 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
C(C)(=O)C1C(CCCC1)=O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
TEA
Quantity
11 mg
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the aqueous layer was washed with ethyl acetate (20 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=C(C=C(C=C1)NC(C(=O)O)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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